REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](I)=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>O>[Cl:1][C:2]1[C:3]([CH:10]2[CH2:12][CH2:11]2)=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(N1)Cl)I
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
tetrakistriphenylphosphine palladium (0)
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 110° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After leaving
|
Type
|
TEMPERATURE
|
Details
|
to be cooled
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was removed by decantation
|
Type
|
CUSTOM
|
Details
|
liquid separation
|
Type
|
ADDITION
|
Details
|
by the addition of ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=98:2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(N1)Cl)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 784 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |